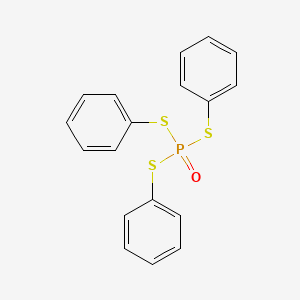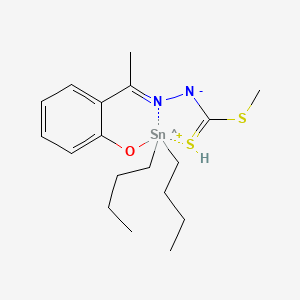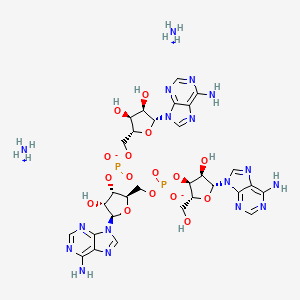
Adenosine, adenylyl-(3'.5')-adenylyl-(3'.5')-, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids like DNA and RNA. The diammonium salt form enhances its solubility and stability, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt typically involves the phosphorylation of adenosine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where adenosine is reacted with phosphorylating agents under optimized conditions. The process may include purification steps such as crystallization or chromatography to obtain the pure diammonium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Applications De Recherche Scientifique
Adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular signaling and energy transfer processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, biotechnology products, and other industrial applications.
Mécanisme D'action
The mechanism of action of adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, binding to adenosine receptors and influencing various cellular processes. The compound may also participate in energy transfer reactions, such as those involving adenosine triphosphate (ATP).
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): A derivative of adenosine involved in cellular signaling.
Adenosine 5’-monophosphate (AMP): A nucleotide that plays a role in energy metabolism.
Adenosine 5’-triphosphate (ATP): A key energy carrier in cells.
Uniqueness
Adenosine, adenylyl-(3’.5’)-adenylyl-(3’.5’)-, diammonium salt is unique due to its specific structure and properties, which allow it to participate in a variety of biochemical processes. Its diammonium salt form enhances its solubility and stability, making it more versatile for scientific and industrial applications compared to other adenosine derivatives.
Propriétés
Numéro CAS |
94349-56-1 |
|---|---|
Formule moléculaire |
C30H43N17O16P2 |
Poids moléculaire |
959.7 g/mol |
Nom IUPAC |
diazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C30H37N15O16P2.2H3N/c31-22-13-25(37-4-34-22)43(7-40-13)28-17(48)16(47)11(58-28)2-55-62(51,52)61-21-12(59-30(19(21)50)45-9-42-15-24(33)36-6-39-27(15)45)3-56-63(53,54)60-20-10(1-46)57-29(18(20)49)44-8-41-14-23(32)35-5-38-26(14)44;;/h4-12,16-21,28-30,46-50H,1-3H2,(H,51,52)(H,53,54)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39);2*1H3/t10-,11-,12-,16-,17-,18-,19-,20-,21-,28-,29-,30-;;/m1../s1 |
Clé InChI |
SHUSBRIWJQXMNB-XGMLEZCSSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)N)COP(=O)([O-])O[C@@H]7[C@H](O[C@H]([C@@H]7O)N8C=NC9=C(N=CN=C98)N)CO)O)O)N.[NH4+].[NH4+] |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)N)COP(=O)([O-])OC7C(OC(C7O)N8C=NC9=C(N=CN=C98)N)CO)O)O)N.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



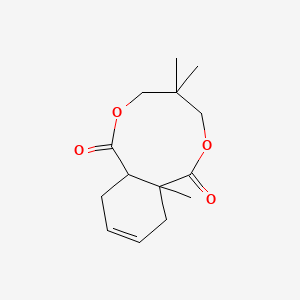
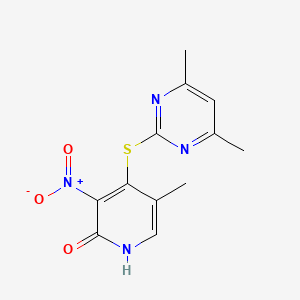


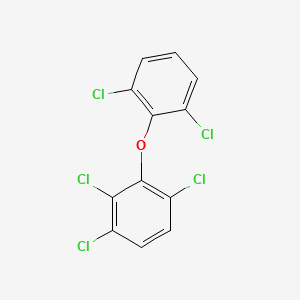
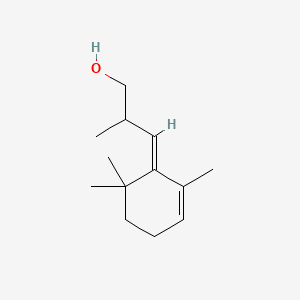
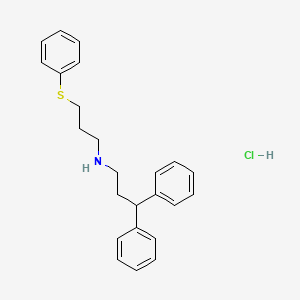

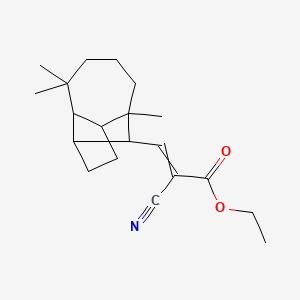
![3-Hexyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12691291.png)
